2-cyclohexyl-N-quinolin-3-ylacetamide
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Overview
Description
2-cyclohexyl-N-quinolin-3-ylacetamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in drug research and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-quinolin-3-ylacetamide typically involves the functionalization of the quinoline scaffold. One common method is the direct C–H alkenylation of quinoline N-oxides.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of quinoline derivatives generally involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of transition-metal catalysis and other advanced techniques may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-quinolin-3-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to its dihydroquinoline form.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological activities.
Scientific Research Applications
2-cyclohexyl-N-quinolin-3-ylacetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antiparasitic properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in treating other diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-quinolin-3-ylacetamide involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes and proteins involved in various biological processes. For example, they can inhibit topoisomerases, which are essential for DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinine: An alkaloid isolated from the bark of the Cinchona tree, known for its antimalarial properties.
Nalidixic Acid: A quinolone antibiotic used to treat bacterial infections.
Ciprofloxacin: A broad-spectrum antibiotic that belongs to the fluoroquinolone class.
Uniqueness
2-cyclohexyl-N-quinolin-3-ylacetamide is unique due to its specific structural features, which confer distinct biological activities. Its cyclohexyl group and acetamide moiety differentiate it from other quinoline derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications.
Properties
IUPAC Name |
2-cyclohexyl-N-quinolin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-17(10-13-6-2-1-3-7-13)19-15-11-14-8-4-5-9-16(14)18-12-15/h4-5,8-9,11-13H,1-3,6-7,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJHEQRENLAALC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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